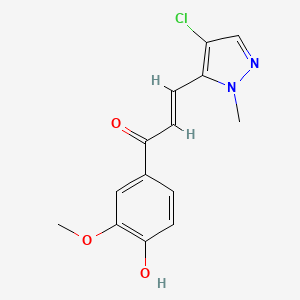

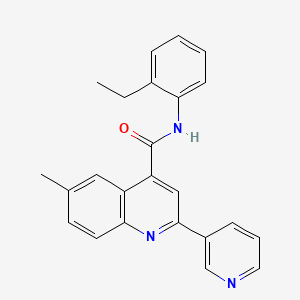

![molecular formula C20H17ClN2O B4538499 N-[(4-chlorophenyl)(3-pyridinyl)methyl]-2-phenylacetamide](/img/structure/B4538499.png)

N-[(4-chlorophenyl)(3-pyridinyl)methyl]-2-phenylacetamide

Overview

Description

N-[(4-chlorophenyl)(3-pyridinyl)methyl]-2-phenylacetamide, also known as CPMA, is a chemical compound that belongs to the class of amides. It has been extensively studied for its potential use in scientific research. CPMA is synthesized through a specific method and has been found to have a unique mechanism of action.

Scientific Research Applications

Antiviral and Antiapoptotic Effects

A novel anilidoquinoline derivative, closely related structurally to N-[(4-chlorophenyl)(3-pyridinyl)methyl]-2-phenylacetamide, demonstrated significant antiviral and antiapoptotic effects in vitro. It was evaluated for its therapeutic efficacy in treating Japanese encephalitis, showing a significant decrease in viral load and an increase in survival in virus-infected mice (Ghosh et al., 2008).

Opioid Kappa Agonist Properties

Another research focused on the synthesis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including compounds with structures similar to this compound. These compounds were evaluated as opioid kappa agonists through conformational analysis. The study found that specific substitutions could significantly influence opioid receptor affinity and selectivity, highlighting the potential of such compounds in developing new analgesics (Costello et al., 1991).

Muscarinic M(3) Receptor Antagonism

In the search for novel therapeutics for urinary tract disorders, irritable bowel syndrome, and respiratory disorders, a series of (2R)-2-[(1R)-3,3-difluorocyclopentyl]-2-hydroxy-2-phenylacetamides was designed. These compounds, sharing a core structural motif with this compound, showed potent, long-acting, orally active muscarinic M(3) receptor antagonism with high selectivity over M(2) receptors, offering a promising avenue for clinical applications (Mitsuya et al., 2000).

Molecular Conformations and Assembly

Research into the structural aspects of halogenated N,2-diarylacetamides, closely related to this compound, has provided insights into their molecular conformations and supramolecular assembly. These studies offer foundational knowledge that could inform the design of compounds with specific physical or biological properties (Nayak et al., 2014).

Photovoltaic Efficiency and Ligand-Protein Interactions

An investigation into bioactive benzothiazolinone acetamide analogs, which share functional similarities with this compound, explored their photovoltaic efficiency and ligand-protein interactions. This research suggests the potential utility of these compounds in dye-sensitized solar cells (DSSCs) and their interaction with biological targets, such as Cyclooxygenase 1 (COX1) (Mary et al., 2020).

Mechanism of Action

Target of Action

The primary target of N-[(4-chlorophenyl)(pyridin-3-yl)methyl]-2-phenylacetamide is the Vascular Endothelial Growth Factor Receptor 1 (VEGFR1) . VEGFR1 plays a crucial role in the regulation of angiogenesis, a process involved in the growth of new blood vessels from pre-existing vessels. This is particularly important in the context of cancer, where angiogenesis can contribute to tumor growth and metastasis .

Mode of Action

This inhibition could potentially disrupt the signaling pathways that promote angiogenesis, thereby inhibiting the growth and spread of tumors .

Biochemical Pathways

The compound’s interaction with VEGFR1 affects the VEGF signaling pathway, which is crucial for angiogenesis . By inhibiting VEGFR1, the compound may disrupt this pathway, leading to a reduction in angiogenesis and potentially slowing the growth and spread of tumors .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability

Result of Action

The molecular and cellular effects of the compound’s action are likely to include a reduction in angiogenesis due to the inhibition of VEGFR1 . This could potentially result in a slowing of tumor growth and spread.

properties

IUPAC Name |

N-[(4-chlorophenyl)-pyridin-3-ylmethyl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN2O/c21-18-10-8-16(9-11-18)20(17-7-4-12-22-14-17)23-19(24)13-15-5-2-1-3-6-15/h1-12,14,20H,13H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAZEQOVHJCIHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(C2=CC=C(C=C2)Cl)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

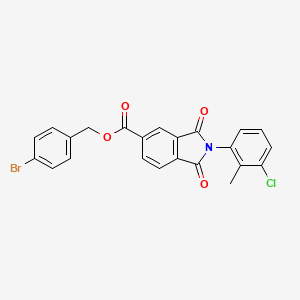

![2,2,3,3,4,4,4-heptafluoro-N-(3-{N-[(1-methyl-1H-indol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)butanamide](/img/structure/B4538432.png)

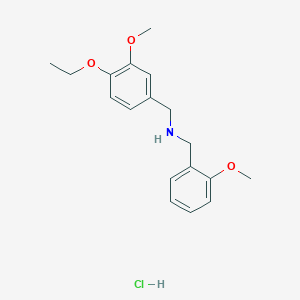

![N-[3-(dimethylamino)propyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4538436.png)

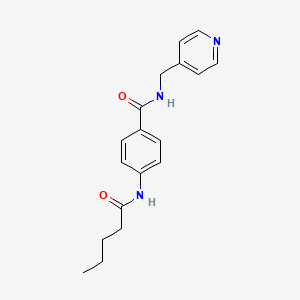

![N-[4-({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)phenyl]-4-methylbenzenesulfonamide](/img/structure/B4538458.png)

![4,5-dimethyl-2-[(2,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B4538479.png)

![4-(methylsulfonyl)-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4538482.png)

![2-(2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4538484.png)

![N-{[2-(4-biphenylyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-methyltetrahydro-3-furanamine](/img/structure/B4538486.png)

![methyl 2-{[({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4538493.png)

![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4538500.png)